molecular formula C16H12O2 B14307235 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- CAS No. 110189-81-6

3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-

Cat. No.: B14307235
CAS No.: 110189-81-6
M. Wt: 236.26 g/mol
InChI Key: VVVFTSQIJLYGPM-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- is a photochromic compound that exhibits interesting photophysical and photochemical properties It belongs to the family of naphthopyrans, which are known for their ability to undergo reversible photoinduced transformations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- typically involves the acid-catalyzed reaction between appropriately substituted 2-naphthols and propargyl alcohols. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the pyran ring . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the naphthopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthopyrans, quinones, and reduced derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a photochromic material in the development of smart coatings and sensors.

    Biology: The compound’s photochromic properties are exploited in biological imaging and as molecular probes.

    Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Industry: It is used in the production of photochromic lenses and other optical devices.

Mechanism of Action

The mechanism of action of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- involves photoinduced ring-opening and ring-closing reactions. Upon exposure to light, the compound undergoes a reversible transformation between its closed and open forms. This process is facilitated by the absorption of photons, which excites the molecule to a higher energy state, leading to the cleavage of the pyran ring. The open form is typically colored, while the closed form is colorless .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- stands out due to its unique substitution pattern, which imparts distinct photophysical properties. The presence of the propenyl group enhances its photochromic efficiency and stability, making it a valuable compound for various applications.

Properties

CAS No.

110189-81-6

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-prop-2-enylbenzo[f]chromen-3-one

InChI

InChI=1S/C16H12O2/c1-2-5-12-10-14-13-7-4-3-6-11(13)8-9-15(14)18-16(12)17/h2-4,6-10H,1,5H2

InChI Key

VVVFTSQIJLYGPM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=C(C=CC3=CC=CC=C32)OC1=O

Origin of Product

United States

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